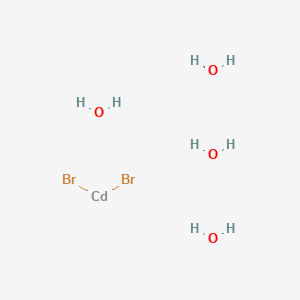
Cadmium (II) bromide,hydrous
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Cadmium bromide is prepared by heating cadmium with bromine vapor . Its applications are limited, but it serves as a reagent for the synthesis of tungsten cadmium bromide cluster compounds .
Cadmium bromide: (CdBr₂) is an with the formula CdBr₂.
Preparation Methods
Synthetic Routes: Cadmium bromide is synthesized by .
Reaction Conditions: The reaction typically occurs at elevated temperatures.
Industrial Production: While not widely used industrially, it can be produced on a small scale for research purposes.
Chemical Reactions Analysis
Reactions: Cadmium bromide can undergo various reactions, including .
Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For example
Major Products: The products formed depend on the specific reaction conditions.
Scientific Research Applications
Chemistry: Cadmium bromide is used in and as a .
Biology and Medicine: Limited applications, but it may be studied in the context of due to cadmium’s toxicity.
Industry: Not commonly used in large-scale industrial processes.
Mechanism of Action
- The exact mechanism by which cadmium bromide exerts its effects is not extensively studied.
- It may interact with cellular components, affecting cellular signaling pathways or enzyme activity .
Comparison with Similar Compounds
Similar Compounds: Other cadmium halides (e.g., cadmium chloride, cadmium iodide) share similarities but have distinct properties.
Uniqueness: Cadmium bromide’s unique features include its , , and its role in .
Remember that while cadmium bromide has limited practical applications, it remains relevant in scientific research and serves as a building block for more complex compounds.
Properties
Molecular Formula |
Br2CdH8O4 |
|---|---|
Molecular Weight |
344.28 g/mol |
IUPAC Name |
dibromocadmium;tetrahydrate |
InChI |
InChI=1S/2BrH.Cd.4H2O/h2*1H;;4*1H2/q;;+2;;;;/p-2 |
InChI Key |
PANYFCXNZSEXSU-UHFFFAOYSA-L |
Canonical SMILES |
O.O.O.O.Br[Cd]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















